trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane
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Overview
Description
trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane): is a chemical compound with the molecular formula C₁₈H₄₀Si₄ and a molecular weight of 368.8522 g/mol . This compound is characterized by a cyclohexadiene ring substituted with four trimethylsilyl groups, making it a unique organosilicon compound.
Preparation Methods
The synthesis of trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane) typically involves the reaction of cyclohexadiene derivatives with trimethylsilyl reagents under specific conditions. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane): undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or , leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be performed using , resulting in the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds .
Scientific Research Applications
trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane): has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: This compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Industry: It is used in the production of advanced materials, including silicon-based polymers and coatings .
Mechanism of Action
The mechanism of action of trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane) involves its interaction with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The cyclohexadiene ring provides a rigid framework that can interact with different molecular pathways, making it a versatile compound in various applications .
Comparison with Similar Compounds
trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane): can be compared with other similar compounds such as:
Silane, 2,5-cyclohexadiene-1,4-diylbis(trimethyl-): This compound has two trimethylsilyl groups instead of four, resulting in different reactivity and applications.
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(dimethyl-):
The unique feature of This compound) is the presence of four trimethylsilyl groups, which significantly enhance its stability and reactivity compared to its analogs.
Properties
CAS No. |
17156-62-6 |
---|---|
Molecular Formula |
C18H40Si4 |
Molecular Weight |
368.8 g/mol |
IUPAC Name |
trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane |
InChI |
InChI=1S/C18H40Si4/c1-19(2,3)17(20(4,5)6)13-15-18(16-14-17,21(7,8)9)22(10,11)12/h13-16H,1-12H3 |
InChI Key |
RYNNJIPCLJLXMV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1(C=CC(C=C1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)C1(C=CC(C=C1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
17156-62-6 | |
Synonyms |
Silane,2,5-cyclohexadiene-1,4-diyltetrakis[trimethyl- |
Origin of Product |
United States |
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